molecular formula C14H14N2O4 B15064435 Dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate CAS No. 35341-45-8

Dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate

Cat. No.: B15064435
CAS No.: 35341-45-8
M. Wt: 274.27 g/mol
InChI Key: AIIMYONIXNTBKV-UHFFFAOYSA-N
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Description

Dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate is a naphthalene-based chemical building block designed for advanced research applications. This compound features a unique synergy of two amine groups and two ester groups on a naphthalene core, making it a versatile precursor in organic synthesis and materials science. Its structure suggests potential for developing heterocyclic compounds, such as perimidines and related fused ring systems, which are of significant interest in medicinal chemistry and dye manufacturing . Researchers can utilize this reagent to explore the synthesis of complex poly(amide-ether-imide)s, contributing to the development of advanced polymers with high thermal stability for use in microelectronics and aerospace industries . Furthermore, derivatives of diaminonaphthalene are widely investigated for their role in creating sensitive chemical sensors and biosensors due to their distinct physicochemical properties . In pharmaceutical research, structurally similar naphthalene-dicarboxylate compounds have been identified as potent, non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction, a key target in combating oxidative stress-related diseases . The dual functionality of this compound provides researchers with a flexible scaffold for constructing diverse molecular architectures for specialized research needs.

Properties

CAS No.

35341-45-8

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate

InChI

InChI=1S/C14H14N2O4/c1-19-13(17)8-5-3-4-7-11(8)9(14(18)20-2)6-10(15)12(7)16/h3-6H,15-16H2,1-2H3

InChI Key

AIIMYONIXNTBKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1C(=CC(=C2N)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate typically involves the following steps:

    Nitration: Naphthalene is nitrated to form 3,4-dinitronaphthalene.

    Reduction: The nitro groups in 3,4-dinitronaphthalene are reduced to amino groups, yielding 3,4-diaminonaphthalene.

    Esterification: The carboxylic acid groups are esterified with methanol to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of acylated or sulfonated derivatives.

Scientific Research Applications

Dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate is a chemical compound with applications in scientific research, including its use as a building block for synthesizing complex organic molecules, as a fluorescent probe in biological imaging, in drug development, and in the production of dyes and pigments. The positioning of the amino and ester groups gives it unique chemical reactivity and biological activity compared to its isomers, allowing for specific interactions with molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves the following steps:

  • Nitration: Naphthalene is nitrated to form 3,4-dinitronaphthalene.
  • Reduction: The nitro groups in 3,4-dinitronaphthalene are reduced to amino groups, yielding 3,4-diaminonaphthalene.
  • Esterification: The carboxylic acid groups are esterified with methanol to form this compound.

Industrial Production Methods
Industrial production follows similar synthetic routes on a larger scale, using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. These reactions are typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

  • Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). Major products formed include nitroso or nitro derivatives.
  • Reduction: The ester groups can be reduced to alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. Major products formed include alcohol derivatives.
  • Substitution: The amino groups can participate in nucleophilic substitution reactions. Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions, leading to the formation of acylated or sulfonated derivatives.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry:

  • Chemistry: It is used as a building block for synthesizing complex organic molecules.
  • Biology: It is investigated for its potential as a fluorescent probe in biological imaging.
  • Medicine: It is studied for potential use in drug development, particularly for targeting specific enzymes or receptors.
  • Industry: It is utilized in the production of dyes and pigments because of its chromophoric properties.

Mechanism of Action

The mechanism of action of dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate with analogous compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Reactivity/Applications
This compound Naphthalene -NH₂ (3,4), -COOCH₃ (1,8) C₁₆H₁₄N₂O₄ 298.30* Nucleophilic reactions, coordination chemistry, drug intermediates
Dimethyl 2,7-naphthalenedicarboxylate Naphthalene -COOCH₃ (2,7) C₁₄H₁₂O₄ 244.24 Polymer precursors, photochemical studies
Dimethyl acetylenedicarboxylate Acetylene -COOCH₃ (terminal) C₆H₆O₄ 142.11 Diels-Alder reactions, photoadduct formation (e.g., with naphthalene)
Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate Thiophene -Br (2,5), -COOCH₃ (3,4) C₈H₆Br₂O₄ 345.95 Electrophilic substitution, organic electronics
Dihydropyrimidinone-dicarboxylate derivatives Pyrimidine -COOCH₃ (4,5), fused heterocyclic ring Varies Varies Medicinal chemistry (e.g., Biginelli reaction products)

Note: Molecular weight calculated based on inferred structure.

Research Findings and Trends

  • Biological Potential: Pyrimidine dicarboxylates demonstrate antiviral and anticancer activity , suggesting that the target compound’s amino groups could be leveraged for similar bioapplications after structural optimization.

Biological Activity

Dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate (DMAD) is an organic compound that has garnered attention for its potential biological activities. This compound features a naphthalene ring with two amino groups and two carboxylate groups, which contribute to its reactivity and interactions with biological systems. This article explores the biological activity of DMAD, including its antimicrobial properties, structural characteristics, and potential applications in pharmaceuticals.

  • Molecular Formula : C₁₄H₁₅N₂O₄
  • Molecular Weight : 274.27 g/mol
  • Boiling Point : Approximately 523.1°C
  • Density : 1.345 g/cm³

The structure of DMAD allows it to form hydrogen bonds and interact with various biological macromolecules, making it a versatile candidate for drug development targeting specific enzymes or receptors .

Antimicrobial Activity

Research indicates that DMAD exhibits significant antimicrobial properties. A study highlighted that derivatives of 1,8-diaminonaphthalene, including DMAD, showed enhanced antimicrobial activity compared to reference drugs. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential cellular processes .

Case Studies

  • Study on Antimicrobial Derivatives :
    • Objective : To evaluate the antimicrobial efficacy of DMAD derivatives.
    • Findings : Five derivatives were identified as more potent than standard antimicrobial agents, indicating the potential for DMAD in developing new antimicrobial therapies .
  • Protein Binding Studies :
    • Objective : To assess the interaction of DMAD with proteins and enzymes.
    • Methods : Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy were employed.
    • Results : DMAD demonstrated effective binding to various proteins, suggesting its utility in therapeutic applications where modulation of protein function is desired .

Structural Similarities and Comparisons

DMAD shares structural similarities with other naphthalene derivatives which can influence its biological activity:

Compound NameMolecular FormulaUnique Features
Dimethyl 4,5-diaminonaphthalene-1,8-dicarboxylateC₁₄H₁₅N₂O₄Different position of amino groups
Naphthalene-1,8-dicarboxylic acidC₁₂H₈O₄Lacks amino groups but retains dicarboxylic nature
3-Aminonaphthalene-1,8-dicarboxylic acidC₁₂H₉N₃O₄Contains only one amino group

The unique arrangement of functional groups in DMAD enhances its reactivity compared to similar compounds .

Potential Applications in Pharmaceuticals

Due to its structural characteristics and biological activity, DMAD holds promise for various pharmaceutical applications:

  • Drug Development : Its ability to interact with biological macromolecules positions DMAD as a candidate for designing drugs that target specific pathways or enzymes.
  • Antimicrobial Agents : The demonstrated antimicrobial properties make it a potential lead compound for developing new antibiotics or antifungal agents.

Q & A

Q. What are the recommended synthetic routes for Dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate, and how can purity be optimized during synthesis?

Methodological Answer:

  • Route Selection : Start with naphthalene derivatives functionalized at the 1,8-positions. A two-step process involving esterification followed by diamination is common. For esterification, use methanol under acidic catalysis (e.g., H₂SO₄). For diamination, employ ammonia or alkylamines under controlled temperature (60–80°C) to avoid over-substitution .
  • Purity Optimization :
    • Separation Techniques : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixture) to isolate the product. Membrane separation technologies (e.g., nanofiltration) can further remove low-molecular-weight impurities .
    • Process Control : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of ammonia to prevent side reactions like triamination.

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. The 1,8-ester groups show deshielded signals at δ 3.8–4.1 ppm (¹H) and δ 165–170 ppm (¹³C). Diamino protons appear as broad singlets (δ 5.5–6.0 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺. Fragmentation patterns validate the ester and amine groups.
  • HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to assess purity. UV detection at 254 nm identifies aromatic intermediates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Exposure Control : Use fume hoods or local exhaust ventilation to minimize inhalation risks (Category 4 acute toxicity) . Wear nitrile gloves and lab coats to prevent dermal contact.
  • Storage : Store in sealed glass containers at <25°C, away from oxidizers (e.g., peroxides) to prevent decomposition .
  • Emergency Measures : Equip labs with eyewash stations and safety showers. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • DFT Parameters : Optimize geometry using B3LYP/6-31G(d). Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Reactivity Insights :
    • The 3,4-diamino groups act as electron donors, enhancing coordination with transition metals (e.g., Pd, Cu).
    • Simulate reaction pathways for cross-coupling or cyclization reactions to identify energy barriers .

Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

  • Data Triangulation :
    • Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (toluene) at 25°C and 50°C. Use gravimetric analysis for precision.
    • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare results to computational predictions of hydrolysis susceptibility .
  • Contradiction Analysis : If discrepancies persist, evaluate solvent purity (e.g., peroxide levels in ethers) or crystallization history (amorphous vs. crystalline forms) .

Q. How can reaction conditions be optimized to minimize by-products during the diamination step?

Methodological Answer:

  • Factorial Design : Use a 2³ factorial experiment to test variables:
    • Temperature (60°C vs. 80°C)
    • Ammonia concentration (2 eq vs. 4 eq)
    • Catalyst type (CuI vs. Pd(OAc)₂) .
  • Process Simulation : Apply Aspen Plus® to model heat and mass transfer, ensuring uniform mixing and avoiding hotspots that promote side reactions .

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